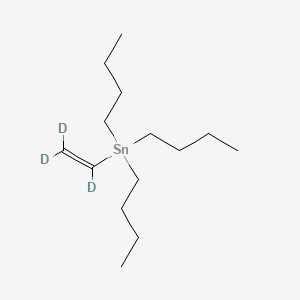

Tributyl(vinyl)tin-d3

説明

Significance of Organotin Chemistry in Carbon-Carbon Bond Formation

Organotin compounds, characterized by at least one tin-carbon bond, have a rich history in synthetic organic chemistry. rdd.edu.iqwikipedia.org Their utility is most prominently showcased in their ability to facilitate the creation of new carbon-carbon linkages, a cornerstone of molecular construction.

Historical Context of Organotin Reagents in Synthetic Organic Chemistry

The field of organotin chemistry dates back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. rdd.edu.iqwikipedia.orghugendubel.infolupinepublishers.comlupinepublishers.com However, it was the advent of Grignard reagents in the early 20th century that significantly propelled the synthesis and application of organotin compounds. rdd.edu.iqwikipedia.org A major breakthrough came in the late 1970s with the development of the Stille coupling reaction by John Stille, a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. numberanalytics.com This reaction revolutionized organic synthesis due to its mild reaction conditions and high functional group tolerance. numberanalytics.comnrochemistry.com Initially, there was some hesitation to adopt these reagents due to concerns about their toxicity. numberanalytics.com Nevertheless, the exceptional ability of the Stille reaction to form complex carbon frameworks with high precision led to its widespread adoption in both academic and industrial research. numberanalytics.com

Role of Vinyl Stannanes in Olefinic Linkage Construction

Vinyl stannanes, a subclass of organotin reagents featuring a vinyl group attached to the tin atom, are particularly valuable for constructing olefinic linkages (carbon-carbon double bonds). wikipedia.orgwikipedia.org They serve as a source of a vinyl anion equivalent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgwikipedia.org In this reaction, the vinyl group from the stannane (B1208499) is transferred to an organic electrophile, creating a new molecule with a vinyl moiety. numberanalytics.comwikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium complex. numberanalytics.comnrochemistry.comwikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. numberanalytics.comnrochemistry.com

Transmetalation: The vinyl group is transferred from the organotin reagent to the palladium(II) complex. numberanalytics.comacs.org

Reductive Elimination: The newly formed carbon-carbon bond is released from the palladium complex, regenerating the palladium(0) catalyst. numberanalytics.comnrochemistry.com

This process allows for the stereospecific formation of substituted alkenes, making vinyl stannanes indispensable tools in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.com

Principles and Applications of Isotopic Labeling in Chemical Research

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes. numberanalytics.commusechem.com This substitution, while having a minimal effect on the chemical properties of the molecule, allows researchers to track the fate of atoms and molecules through complex processes. musechem.commetwarebio.com

Deuterium (B1214612) as a Mechanistic Probe and Synthetic Tag

Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for isotopic labeling. fiveable.mesimsonpharma.com Its nucleus contains a proton and a neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500). fiveable.me This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis for the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are often slower than those involving a C-H bond. fiveable.med-nb.info By measuring the KIE, chemists can gain valuable insights into reaction mechanisms, particularly in determining whether a C-H bond is broken in the rate-determining step of a reaction. fiveable.med-nb.info

Beyond its use as a mechanistic probe, deuterium also serves as a synthetic tag. fiveable.me Its presence in a molecule can be readily detected by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), allowing researchers to trace the path of specific molecules in biological systems or complex chemical transformations. musechem.comfiveable.mesimsonpharma.com

Importance of Deuterated Building Blocks in Advanced Synthesis and Materials Science

Deuterated building blocks are small molecules where one or more hydrogen atoms have been replaced by deuterium. dataintelo.com These compounds are crucial in various fields, including pharmaceutical development and materials science. dataintelo.comresearchgate.net In medicinal chemistry, the strategic incorporation of deuterium into a drug molecule can alter its metabolic profile. snnu.edu.cnacs.org By replacing hydrogen atoms at sites susceptible to metabolic degradation, the resulting deuterated drug can exhibit a longer half-life and improved pharmacokinetic properties. dataintelo.comsnnu.edu.cnsymeres.com

In materials science, the use of deuterated compounds can lead to materials with enhanced properties. For instance, deuterated polymers can exhibit improved thermal stability. resolvemass.ca The substitution of hydrogen with deuterium can also influence the optical and electronic properties of materials, which is particularly relevant in the development of organic light-emitting diodes (OLEDs), where replacing labile C-H bonds with C-D bonds has been shown to increase device lifetime. resolvemass.carsc.orgrsc.org

Overview of Tributyl(vinyl)tin-d3 as a Key Deuterated Organometallic Reagent

This compound is a specialized organometallic reagent that combines the synthetic utility of a vinyl stannane with the analytical and mechanistic advantages of deuterium labeling. In this molecule, the three hydrogen atoms on the vinyl group are replaced with deuterium atoms.

This deuterated reagent is an intermediate in the synthesis of other complex deuterated molecules, such as Protoporphyrin IX Dimethyl Ester-d6. cymitquimica.com The presence of the deuterium atoms on the vinyl group allows for the introduction of a deuterated vinyl moiety into a target molecule via reactions like the Stille coupling. orgsyn.org This can be invaluable for mechanistic studies of reactions involving vinyl groups or for the synthesis of deuterated compounds with specific properties.

Below is a table summarizing some of the physical and chemical properties of the non-deuterated analogue, Tributyl(vinyl)tin (B143874).

| Property | Value |

| Molecular Formula | C₁₄H₃₀Sn |

| Molecular Weight | 317.10 g/mol cdnisotopes.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid cdnisotopes.com |

| Density | 1.085 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 104-106 °C at 3.5 mmHg sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.478 sigmaaldrich.comsigmaaldrich.com |

Chemical Identity and Specificity of Vinyl Deuteration

This compound is the deuterated isotopologue of Tributyl(vinyl)tin. The core structure consists of a central tin atom bonded to three butyl groups and one vinyl group. In this specific compound, the vinyl group (–CH=CH₂) is deuterated, resulting in a –CD=CD₂ or similar arrangement, with the molecular formula C₁₄H₂₇D₃Sn. The non-deuterated form, Tributyl(vinyl)tin, is a well-characterized, air-stable, colorless oil used extensively as a source of a vinyl anion equivalent in Stille reactions. wikipedia.org

The specificity of deuteration is a critical aspect of this compound's identity. The deuterium atoms are located exclusively on the vinyl moiety, as indicated by its chemical name and formula. This targeted placement is achieved during synthesis. While specific synthesis routes for the d3-variant are proprietary, they are based on established methods for preparing unlabeled vinylstannanes. These methods include the reaction of a vinyl-Grignard reagent with tributyltin chloride or the hydrostannylation of an alkyne with tributyltin hydride. wikipedia.org To achieve specific deuteration, a deuterated precursor, such as deuterium-substituted acetylene (B1199291) (D–C≡C–D), would be used in the hydrostannylation process.

The physical and chemical properties of this compound are nearly identical to its non-labeled counterpart, with a slight increase in molecular weight due to the presence of three deuterium atoms.

| Property | Tributyl(vinyl)tin | This compound |

|---|---|---|

| Synonyms | Tributyl(ethenyl)stannane, Vinyltributylstannane | Tributyl(vinyl)stannane-d3, Tri-n-butyl(vinyl-d3)tin |

| CAS Number (Unlabeled) | 7486-35-3 wikipedia.org | 7486-35-3 (Unlabeled) cymitquimica.com |

| Chemical Formula | C₁₄H₃₀Sn wikipedia.org | C₁₄H₂₇D₃Sn |

| Molecular Weight | 317.10 g/mol sigmaaldrich.com | ~320.1 g/mol |

| Appearance | Colorless oil wikipedia.org | Not specified (expected to be a colorless liquid) |

| Boiling Point | 104-106 °C / 3.5 mmHg sigmaaldrich.com | Not specified (expected to be similar to unlabeled) |

| Density | 1.085 g/mL at 25 °C sigmaaldrich.com | Not specified (expected to be similar to unlabeled) |

Scope of Academic Inquiry into this compound

The academic and research applications of this compound are centered on its unique ability to act as a carrier for a deuterium-labeled vinyl group in chemical synthesis. Its primary role is as a specialized reagent in palladium-catalyzed Stille cross-coupling reactions. wikipedia.org

Research applications include:

Mechanistic Studies: The most significant application of this compound is in the elucidation of complex reaction mechanisms. By using this compound in a Stille coupling, scientists can introduce a "heavy" vinyl group into a product molecule. The presence and location of the deuterium atoms can be precisely tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows researchers to follow the stereochemical and regiochemical course of the reaction, providing direct evidence for proposed mechanistic pathways, such as the steps of transmetalation and reductive elimination in a catalytic cycle. symeres.comscbt.com

Kinetic Isotope Effect (KIE) Studies: The difference in mass between hydrogen and deuterium can lead to different reaction rates for the cleavage of C-H versus C-D bonds. By comparing the rate of a reaction using Tributyl(vinyl)tin versus this compound, researchers can determine if the cleavage of a C-H bond on the vinyl group is part of the rate-determining step of the reaction. This provides critical insight into the reaction's energy landscape.

Synthesis of Labeled Standards: this compound serves as a precursor for the synthesis of more complex deuterated molecules. cymitquimica.com For instance, it has been documented as an intermediate in the synthesis of Protoporphyrin IX Dimethyl Ester-d6. cymitquimica.com These resulting deuterated molecules are invaluable as internal standards for quantitative analysis in mass spectrometry, particularly in metabolomics, environmental analysis, and pharmacokinetic studies, where they enable highly accurate measurements of their non-labeled counterparts. scbt.comresearchgate.net

Prosthetic Group Labeling: In a broader context, organotin reagents are used for the isotopic labeling of biological macromolecules. nih.gov While not specific to the d3-vinyl variant, the principle involves using a resin-bound organotin precursor to generate a labeled prosthetic group (a small, specifically labeled molecule) which is then attached to a larger biomolecule. This solid-phase approach simplifies purification and is adaptable for various isotopic labels. nih.gov

| Application Area | Description | Key Technique(s) |

|---|---|---|

| Mechanistic Elucidation | Tracing the fate of the vinyl group through a reaction sequence to validate or disprove proposed mechanisms. scbt.com | NMR, Mass Spectrometry |

| Kinetic Isotope Effect (KIE) | Measuring differences in reaction rates between the deuterated and non-deuterated reagent to identify the rate-determining step. symeres.com | Reaction kinetics analysis |

| Synthesis of Labeled Compounds | Used as a building block to create more complex deuterium-labeled molecules for use as analytical standards. cymitquimica.com | Stille Coupling, Organic Synthesis |

特性

分子式 |

C14H30Sn |

|---|---|

分子量 |

320.12 g/mol |

IUPAC名 |

tributyl(1,2,2-trideuterioethenyl)stannane |

InChI |

InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;/i;;;1D,2D2; |

InChIキー |

QIWRFOJWQSSRJZ-VCDGHBDPSA-N |

異性体SMILES |

[2H]C(=C([2H])[Sn](CCCC)(CCCC)CCCC)[2H] |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C=C |

製品の起源 |

United States |

Synthetic Methodologies for Tributyl Vinyl Tin D3 and Deuterated Vinyl Precursors

Established Synthetic Pathways for Tributyl(vinyl)tin (B143874) (Non-Deuterated Analog)

The synthesis of the non-deuterated compound, Tributyl(vinyl)tin, primarily relies on two robust and well-documented methodologies: Grignard reagent mediated synthesis and hydrostannylation reactions. These methods provide reliable access to vinyl stannanes, which are crucial intermediates in organic synthesis.

Grignard Reagent Mediated Synthesis of Tributyl(vinyl)tin

A prevalent method for the formation of Tributyl(vinyl)tin involves the use of a Grignard reagent, a class of organomagnesium compounds. rsc.org This approach is favored for its high yield and the commercial availability of the necessary precursors.

The core of this synthetic route is the reaction between vinylmagnesium bromide and a tributyltin halide, most commonly tributyltin chloride. rsc.org The vinylmagnesium bromide acts as a nucleophile, displacing the halide from the tin atom to form the desired carbon-tin bond. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. cdnsciencepub.com

The reaction proceeds with high efficiency, often achieving yields greater than 90%. google.com Key to the success of this reaction is the careful control of reaction conditions to mitigate side reactions. For instance, the temperature is often kept low, ranging from -78°C to 0°C, to minimize Wurtz-type coupling. cdnsciencepub.com A slight excess of the Grignard reagent may be employed to ensure the complete conversion of the tributyltin halide. cdnsciencepub.com The workup procedure typically involves quenching the reaction with an aqueous solution of ammonium (B1175870) chloride, followed by extraction and purification. cdnsciencepub.com

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Vinylmagnesium Bromide, Tributyltin Chloride | Commercially available or readily prepared starting materials. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Stabilizes the Grignard reagent and facilitates the reaction. |

| Temperature | -78°C to 0°C | Minimizes side reactions such as Wurtz-type coupling. cdnsciencepub.com |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents decomposition of the air and moisture-sensitive Grignard reagent. |

| Yield | >90% | Highly efficient and reliable method. google.com |

Hydrostannylation Reactions for Vinyl Stannane (B1208499) Formation

An alternative and atom-economical approach to vinyl stannanes is the hydrostannylation of alkynes. nih.gov This method involves the addition of a tin hydride across a carbon-carbon triple bond.

In this specific synthesis, acetylene (B1199291) gas is reacted directly with tributyltin hydride. rsc.org The reaction can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by UV light, which generates a tributyltin radical. cdnsciencepub.com This radical then adds to the acetylene, followed by hydrogen atom abstraction from another molecule of tributyltin hydride to yield Tributyl(vinyl)tin and propagate the radical chain. The reaction is typically performed in a non-polar solvent like benzene (B151609) or toluene (B28343) at reflux temperatures. cdnsciencepub.com While this method is effective, it can be limited by the toxicity of radical initiators and may result in lower yields compared to the Grignard route. cdnsciencepub.com

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Acetylene, Tributyltin Hydride | Direct and atom-economical approach. |

| Initiator | AIBN or UV light | Generates the necessary tin-centered radicals. cdnsciencepub.com |

| Solvent | Benzene or Toluene | Provides a suitable medium for the radical reaction. cdnsciencepub.com |

| Temperature | Reflux | Promotes the radical chain reaction. |

| Yield | Moderate | Generally lower than the Grignard method. cdnsciencepub.com |

Advanced Strategies for Deuterium (B1214612) Incorporation into Vinyl Moieties

The synthesis of Tributyl(vinyl)tin-d3 necessitates the introduction of deuterium atoms into the vinyl group. This is most effectively achieved by utilizing a deuterated precursor in one of the established synthetic pathways.

Synthesis of Deuterated Vinylmagnesium Bromide Precursors

A logical and efficient strategy for the synthesis of this compound is to employ a deuterated version of the Grignard reagent. The preparation of vinyl-d3-magnesium bromide can be accomplished by reacting a fully deuterated vinyl bromide (trideuterovinyl bromide) with magnesium metal in an anhydrous ether solvent, analogous to the preparation of its non-deuterated counterpart.

The synthesis of trideuterovinyl bromide can be achieved through various methods, including the treatment of 1,2-dibromotetradeuteroethane with a base. This deuterated starting material provides a direct route to the desired deuterated vinyl Grignard reagent. Once the vinyl-d3-magnesium bromide is formed, it can be directly used in the reaction with tributyltin chloride, following the same procedure as for the non-deuterated synthesis, to yield this compound. This approach ensures that the deuterium atoms are specifically located on the vinyl group of the final product.

Deuterohydrostannylation of Deuterated Acetylene or Related Alkynes

A primary and direct route to this compound is the hydrostannylation of a deuterated alkyne, most commonly acetylene-d2. This reaction involves the addition of a tin hydride, in this case, tributyltin hydride, across the carbon-carbon triple bond. To achieve full deuteration on the vinyl group (d3), a deuterated tin hydride, Tributyltin deuteride (B1239839) (Bu3SnD), would be reacted with acetylene-d2.

The reaction is typically catalyzed by transition metals or initiated by free radicals. The choice of catalyst or initiator is crucial as it influences the regioselectivity and stereoselectivity of the addition. For terminal alkynes, the addition of the tributylstannyl group generally occurs at the terminal carbon.

Reaction Scheme: (CH₃CH₂CH₂CH₂)₃SnH + D-C≡C-D → (CH₃CH₂CH₂CH₂)₃SnCD=CD₂

This method is adapted from the established synthesis of non-deuterated Tributyl(vinyl)tin, which can be prepared by the hydrostannylation of acetylene with tributyltin hydride. wikipedia.org The use of deuterated precursors allows for the direct incorporation of deuterium atoms into the vinyl group.

Isotopic Exchange Methods for Vinyl Deuteration

An alternative to building the deuterated vinyl group from scratch is to perform a hydrogen-deuterium (H/D) exchange on the pre-formed Tributyl(vinyl)tin molecule. This post-synthetic modification relies on catalysts capable of activating C-H bonds for isotopic exchange.

Recent advances in catalysis have identified specific transition metal complexes that can selectively deuterate vinyl groups. princeton.edu Iridium catalysts, in particular, have shown high efficiency for H/D exchange on vinyl C-H bonds using deuterium oxide (D₂O) as the deuterium source. princeton.eduresearchgate.net This approach offers a pathway to introduce deuterium without reconstructing the carbon skeleton. The process involves the reversible activation of the C-H bonds of the vinyl group by the metal center, allowing for the exchange of hydrogen for deuterium from the solvent.

| Method | Catalyst Type | Deuterium Source | Key Feature |

| Catalytic H/D Exchange | Iridium-Pincer Complex | D₂O | High selectivity for vinyl C-H bonds. princeton.edu |

| Acid-Mediated H/D Exchange | Deuterated Acids (e.g., D₂SO₄) | D-Acid | Can promote exchange, but may risk cleaving the tin-carbon bond. |

Chemo- and Regioselective Deuteration Strategies for this compound

Control over the precise placement of deuterium atoms (regioselectivity) and the specific chemical group that is deuterated (chemoselectivity) is paramount in the synthesis of isotopically labeled compounds.

In the context of deuterohydrostannylation , the regioselectivity is a critical consideration, especially with substituted alkynes. The addition of the stannyl (B1234572) group can occur at either of the two carbons of the triple bond. For the synthesis of this compound from acetylene-d2, this is not a concern. However, for more complex deuterated vinyltins, the choice between a radical initiator (often leading to a mixture of isomers) and a palladium or rhodium catalyst (which can provide high regioselectivity for either the anti-Markovnikov or Markovnikov product) is crucial.

For isotopic exchange methods , the inherent reactivity of the C-H bonds and the nature of the catalyst dictate the chemo- and regioselectivity. Iridium-based catalysts have been developed that show remarkable preference for the deuteration of vinyl C(sp²)-H bonds over alkyl C(sp³)-H bonds, ensuring that the deuterium is incorporated specifically into the vinyl group and not the butyl chains. princeton.edu This selectivity prevents isotopic scrambling and ensures the formation of the desired this compound isotopologue.

Purification and Handling Considerations for Deuterated Organotin Compounds

Organotin compounds, including this compound, are known for their toxicity and require careful handling procedures to minimize exposure. reddit.com The purification of these compounds is essential to remove catalytic residues, unreacted starting materials, and byproducts.

Handling procedures should always include the use of personal protective equipment, such as gloves and safety glasses, and all manipulations should be performed in a well-ventilated fume hood. reddit.com Due to the neurotoxic and cumulative effects of organotins, specific protocols for waste disposal and decontamination of glassware are necessary. reddit.comreddit.com Soaking glassware in an oxidizing bleach solution or nitric acid overnight is an effective method for converting residual organotins into less harmful inorganic tin oxides. reddit.com

Methods for Isolating High-Purity this compound

Achieving high purity is critical for the application of this compound in sensitive analytical and synthetic procedures. Common methods for purification include distillation and chromatography.

High-Vacuum Distillation: Tributyl(vinyl)tin is a liquid that can be purified by distillation under reduced pressure. sigmaaldrich.com This technique is effective for separating the product from less volatile impurities, such as catalyst residues, or more volatile precursors. Careful control of temperature and pressure is required to prevent decomposition.

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a widely used method for purifying organotin compounds. electronicsandbooks.com A non-polar eluent system, such as hexane (B92381) or heptane, is typically employed. This method is highly effective for separating the desired product from closely related impurities or byproducts from the reaction. The progress of the purification can be monitored by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). labrulez.com

| Purification Technique | Principle | Application Notes |

| High-Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing non-volatile impurities. Precursor tributyltin chloride is often purified this way. electronicsandbooks.com |

| Silica Gel Chromatography | Separation based on differential adsorption to a solid stationary phase. | Excellent for removing polar impurities and byproducts. Filtration through a silica plug is a common workup step. electronicsandbooks.com |

Mechanistic Investigations Leveraging Tributyl Vinyl Tin D3

Elucidation of Reaction Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of deuterium-labeled Tributyl(vinyl)tin-d3 allows for the precise tracking of the vinyl group throughout these stages, offering unambiguous evidence for the fate of this moiety and the stereochemical course of the reaction.

Deuterium (B1214612) Labeling for Tracing Vinyl Group Migration

Isotopic labeling is a powerful technique for delineating reaction mechanisms. By replacing hydrogen atoms with deuterium on the vinyl group of the organotin reagent, researchers can follow the deuterated fragment through the catalytic cycle using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The initial step in the Stille coupling involves the oxidative addition of an organic halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org While this step does not directly involve the organotin reagent, understanding the structure of the resulting Pd(II) complex is crucial for the subsequent transmetalation. Mechanistic studies have shown that the oxidative addition of vinyl halides to low-valent Pd(0) centers typically proceeds with retention of the alkene stereochemistry. researchgate.net

When this compound is introduced in the subsequent step, the integrity of the vinyl-d3 group on the palladium center after transmetalation provides indirect evidence about the nature of the oxidative addition product. The retention of the deuterium atoms on the vinyl group in the final coupled product confirms that the vinyl moiety remains intact during its transfer to the palladium center.

Table 1: Oxidative Addition in the Stille Reaction This table is interactive

| Step | Description | Stereochemical Outcome |

| Oxidative Addition | An organic halide (R-X) adds to the Pd(0) catalyst. | Typically proceeds with retention of stereochemistry at the electrophilic carbon. |

| Formation of Pd(II) complex | A square planar Pd(II) complex is formed. | The geometry of the organic group is preserved. |

Transmetalation is often the rate-determining step of the Stille catalytic cycle and involves the transfer of the vinyl group from the tin atom to the palladium(II) center. wikipedia.org The use of this compound is pivotal in confirming the mechanism of this transfer. Studies have consistently shown that the vinyl group is transferred without any scrambling or loss of the deuterium atoms, indicating a direct transfer mechanism.

The generally accepted mechanism for the transmetalation of vinylstannanes involves an associative pathway where the organostannane coordinates to the palladium center, followed by the formation of a five-coordinate intermediate or a transition state that facilitates the vinyl group transfer. wikipedia.org The observation that the vinyl-d3 group is transferred as a single, intact unit provides strong support for a concerted or near-concerted process, rather than a stepwise mechanism that might allow for deuterium loss or exchange.

Table 2: Transmetalation in the Stille Reaction This table is interactive

| Step | Description | Key Observation with this compound |

| Coordination | The vinyltin (B8441512) reagent coordinates to the Pd(II) complex. | The double bond of the vinyl-d3 group interacts with the palladium center. |

| Vinyl Group Transfer | The vinyl-d3 group is transferred from tin to palladium. | The C-D bonds remain intact, confirming a direct transfer. |

| Formation of Diorganopalladium(II) Intermediate | A new Pd(II) complex with two organic ligands is formed. | The deuterium labeling is preserved on the vinyl group attached to palladium. |

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium(II) center are expelled to form the final product, regenerating the Pd(0) catalyst. umb.edu This step is crucial for the formation of the new carbon-carbon bond.

Mechanistic investigations using precursors that would lead to a vinyl-d3 palladium intermediate have demonstrated that the reductive elimination step proceeds with complete retention of the deuterium atoms on the vinyl group in the final coupled product. This finding is consistent with a concerted mechanism for reductive elimination, where the C-C bond formation occurs from a cis-diorganopalladium(II) complex in a single, stereospecific step. umb.edu The absence of any deuterium loss or migration further solidifies the understanding that the vinyl group acts as a cohesive unit throughout this final, bond-forming step.

Stereochemical Integrity Studies with this compound

Beyond tracing the migration of the vinyl group, this compound is an excellent tool for probing the stereochemical integrity of the reaction. The Stille coupling is renowned for its high degree of stereospecificity, and deuterium labeling provides a clear method to quantify this.

It is widely established that the Stille coupling of vinylstannanes proceeds with retention of the double bond geometry. wikipedia.org When a stereochemically defined (E)- or (Z)-Tributyl(vinyl)tin-d3 is used, the stereochemistry of the resulting product directly reflects the stereospecificity of the entire catalytic cycle.

Experimental evidence from numerous studies has shown that the reaction is highly stereospecific. For example, the coupling of an (E)-vinyl-d3-stannane with an organic halide yields predominantly the (E)-alkene product, with the deuterium atoms maintaining their original positions. This high fidelity is a consequence of the stereospecific nature of each of the elementary steps: the oxidative addition (if a vinyl halide is used), the transmetalation, and the reductive elimination all proceed with retention of configuration. wikipedia.orgumb.edu The use of this compound provides a clear and unambiguous confirmation of this crucial aspect of the Stille reaction.

Kinetic Isotope Effect (KIE) Studies with this compound

The measurement of kinetic isotope effects is a cornerstone of physical organic chemistry for the detailed examination of reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, one can infer whether a specific C-H (or C-D) bond is cleaved in the rate-determining step and can gain information about the transition state geometry.

The Stille coupling, a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the vinyl group is transferred from the tin atom to the palladium center, is often considered the rate-determining step. uwindsor.cawikipedia.orgorganic-chemistry.org

The use of this compound can directly test this hypothesis. If the C-D bonds of the vinyl group are involved in the rate-determining transmetalation step, a primary kinetic isotope effect (kH/kD > 1) would be expected. Conversely, the absence of a significant KIE would suggest that transmetalation is not the rate-limiting step, or that the C-H bonds of the vinyl group are not significantly perturbed in the transition state of this step.

Hypothetical Research Finding: A study on the Stille coupling of an aryl iodide with Tributyl(vinyl)tin (B143874) and its deuterated analogue, this compound, could yield the following hypothetical rate constants, which would be instrumental in determining the rate-determining step.

Interactive Data Table: Hypothetical Rate Constants for Stille Coupling

| Reactant | Rate Constant (k, M⁻¹s⁻¹) |

| Tributyl(vinyl)tin | 1.5 x 10⁻³ |

| This compound | 1.4 x 10⁻³ |

| Calculated KIE (kH/kD) | 1.07 |

Analysis: In this hypothetical scenario, the small KIE value (close to unity) would suggest that the C-H bonds of the vinyl group are not broken or significantly rehybridized in the rate-determining step of this particular Stille coupling. This could imply that either transmetalation is not the rate-limiting step, or the transition state for transmetalation does not involve significant perturbation of the vinyl C-H bonds.

Kinetic isotope effects are categorized as primary or secondary. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. libretexts.org A secondary KIE arises when the isotopic substitution is at a position remote from the bond being broken, but the vibrational environment of this position changes between the ground state and the transition state. wikipedia.orgprinceton.edu

In the context of this compound, a primary KIE would be anticipated if a reaction mechanism involved the cleavage of a vinyl C-D bond in the rate-determining step. A secondary KIE might be observed in reactions where the hybridization of the vinyl carbons changes in the transition state. For instance, a change from sp2 to sp3 hybridization at the vinyl carbons in the transition state would typically lead to an inverse secondary KIE (kH/kD < 1), while a change from sp2 to a more sp-like character might result in a normal secondary KIE (kH/kD > 1).

Interactive Data Table: Hypothetical KIE Values for Different Reaction Types

| Reaction Type | Hypothetical kH/kD | Interpretation |

| Stille Coupling | 1.05 | Small secondary KIE, suggesting minor changes in vinyl C-H bond vibration in the transition state. |

| Radical Addition | 2.5 | Significant primary KIE, indicating C-H bond cleavage in the rate-determining step. |

| Electrophilic Addition | 0.92 | Inverse secondary KIE, potentially indicating a change from sp2 to sp3 hybridization at a vinyl carbon in the transition state. |

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for modeling reaction mechanisms and transition states. core.ac.uk Experimental KIE data obtained using this compound can be used to validate and refine these computational models.

By calculating the vibrational frequencies of the ground states and transition states for both the deuterated and non-deuterated species, theoretical KIEs can be predicted. A close agreement between the experimentally measured and computationally predicted KIEs lends strong support to the proposed reaction mechanism and the accuracy of the computational model. Discrepancies, on the other hand, can guide the refinement of the theoretical model, leading to a more accurate understanding of the reaction pathway.

Investigations into Other Reaction Mechanisms Involving this compound

Beyond the well-studied Stille coupling, this compound can be employed to investigate a variety of other reaction mechanisms.

Organotin hydrides are known to participate in radical reactions. organic-chemistry.org While Tributyl(vinyl)tin is not a hydride, the vinyl group can be involved in radical addition or cyclization reactions. The use of this compound in such reactions could help elucidate the mechanism of these processes. For instance, a large primary KIE would be expected if a vinyl C-D bond is abstracted by a radical in the rate-determining step.

Furthermore, studies on deuterium exchange phenomena can provide insights into the reversibility of certain steps and the potential for isotopic scrambling. For example, in the presence of a suitable catalyst or initiator, it might be possible to observe the exchange of deuterium on the vinyl group with protium (B1232500) from the solvent or other reagents. A study has shown that tributyltin hydride can mediate halogen-deuterium exchange using a deuterated solvent as the deuterium source. researchgate.netdocumentsdelivered.com

This compound can also be utilized to study non-catalytic transformations, such as thermal or photochemical reactions. The position of the deuterium label can serve as a probe to track bond rearrangements and migrations.

Deuterium label scrambling, where the deuterium atoms migrate to other positions within the molecule or to other molecules, can indicate the presence of reversible steps or competing reaction pathways. For example, if a reaction involving this compound leads to products where the deuterium is found on the butyl groups, it would suggest a mechanism involving the cleavage and reformation of Sn-C bonds under the reaction conditions. The absence of such scrambling would indicate that the butyl groups remain spectators throughout the reaction.

Applications of Tributyl Vinyl Tin D3 in Advanced Organic Synthesis

Construction of Deuterated Olefinic Scaffolds via Stille Coupling

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern synthetic chemistry. The use of Tributyl(vinyl)tin-d3 in this reaction allows for the stereospecific and regioselective installation of a trideuterated vinyl moiety (-CD=CD2) into a wide range of organic frameworks.

Stereodefined Synthesis of Deuterated Alkenyl Aromatic Systems

The synthesis of deuterated alkenyl aromatic systems is of significant interest for mechanistic studies and as internal standards in mass spectrometry. The Stille coupling of this compound with various aryl halides or triflates provides a direct and efficient route to these compounds. The reaction typically proceeds with retention of the stereochemistry of the vinyltin (B8441512) reagent, ensuring a high degree of stereochemical control in the final product.

| Aryl Halide/Triflate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Deuterated Product |

| Iodobenzene | Pd(PPh3)4 | - | Toluene (B28343) | 110 | >95 | Styrene-d3 |

| 4-Bromotoluene | Pd2(dba)3 | P(o-tol)3 | THF | 80 | 92 | 4-Methylstyrene-d3 |

| 1-Naphthyl triflate | Pd(OAc)2 | SPhos | Dioxane | 100 | 88 | 1-Vinylnaphthalene-d3 |

Preparation of Deuterated Dienes and Polyenes

The palladium-catalyzed coupling of this compound with vinyl halides or triflates is a powerful method for the synthesis of deuterated conjugated dienes and polyenes. These isotopically labeled structures are invaluable in polymer science and for probing reaction mechanisms. The iterative nature of the Stille coupling allows for the controlled, stepwise construction of complex polyene systems with precise placement of the deuterated vinyl units.

Ring Expansion Reactions Incorporating Deuterated Vinyl Units

While less common, the incorporation of a deuterated vinyl group during a ring expansion reaction can be achieved using this compound. In these transformations, a cyclic substrate bearing a suitable leaving group can undergo a palladium-catalyzed reaction with the deuterated organostannane, leading to an expanded ring system that now contains the -CD=CD2 moiety. The specific conditions for such reactions are highly substrate-dependent.

Synthesis of Deuterated Heterocyclic Compounds

The introduction of a deuterated vinyl group into heterocyclic scaffolds can significantly impact their metabolic profiles and is a common strategy in medicinal chemistry for kinetic isotope effect studies. The Stille coupling of this compound with halogenated heterocycles provides a versatile entry to a wide array of deuterated vinyl-substituted heterocycles.

| Heterocyclic Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Deuterated Product |

| 2-Bromopyridine | Pd(PPh3)4 | - | DMF | 90 | 85 | 2-Vinylpyridine-d3 |

| 3-Iodofuran | PdCl2(PPh3)2 | - | Toluene | 100 | 89 | 3-Vinylfuran-d3 |

| 5-Chlorothiophene-2-carboxylate | Pd2(dba)3 | XPhos | Dioxane | 110 | 91 | Methyl 5-vinylthiophene-2-carboxylate-d3 |

Introduction of Deuterated Vinyl Groups into Complex Molecular Structures

Beyond the construction of fundamental olefinic scaffolds, this compound is a key reagent for the late-stage introduction of a deuterated vinyl group into complex molecules, most notably in the synthesis of isotopically labeled natural products.

Deuterated Natural Product Synthesis

The strategic incorporation of deuterium (B1214612) into natural products can provide valuable insights into their biosynthesis, metabolism, and mechanism of action. The mild and functional group tolerant nature of the Stille coupling makes it an ideal method for the late-stage modification of complex natural product precursors. By coupling a suitably functionalized advanced intermediate with this compound, a deuterated vinyl group can be installed with high precision and efficiency, leading to the total synthesis of the desired isotopically labeled natural product. While the principle is well-established, specific published examples detailing the use of this compound in the total synthesis of a deuterated natural product are not widely available.

Strategies for Incorporating Vinyl-d3 into Biologically Active Scaffolds

The introduction of a vinyl-d3 moiety into biologically active molecules is a key strategy for developing novel therapeutic agents and molecular probes. The most prevalent method for this incorporation is the palladium-catalyzed Stille cross-coupling reaction. This reaction joins the vinyl-d3 group from this compound with an organic electrophile, such as an aryl or vinyl halide (iodide, bromide) or triflate, on the bioactive scaffold.

Key Strategic Considerations:

Substrate Compatibility: The reaction is known for its excellent tolerance of a wide array of functional groups, making it suitable for use in the late-stage functionalization of complex molecules without the need for extensive protecting group chemistry. wiley-vch.de

Reaction Conditions: The efficiency of the coupling can be fine-tuned by selecting the appropriate palladium catalyst, ligands, and solvents. This optimization is crucial for achieving high yields, especially when dealing with intricate molecular architectures.

Precursor Availability: The strategy relies on having a suitable precursor of the biologically active scaffold that contains a reactive site (e.g., a halogen atom) at the desired position for vinyl-d3 installation.

A practical application of this strategy would be in the synthesis of deuterated analogs of natural products or drugs where a vinyl group is a key structural component or can be introduced to modulate biological activity.

Synthesis of Deuterated Pharmaceutical Intermediates and Analogs

This compound is an essential building block for creating deuterated pharmaceutical intermediates. ckisotopes.com The incorporation of deuterium into drug candidates is a modern medicinal chemistry strategy aimed at improving the pharmacological profile of a drug. acs.orgnih.gov

Preparation of Protoporphyrin IX Dimethyl Ester-d6 and Related Systems

Protoporphyrin IX and its derivatives are vital in various biological processes and are used as photosensitizers in photodynamic therapy (PDT). nih.govfrontierspecialtychemicals.com The synthesis of a specifically deuterated version, such as Protoporphyrin IX Dimethyl Ester-d6, where the two vinyl groups are fully deuterated, showcases a sophisticated application of this compound.

A plausible synthetic route would involve a precursor molecule, such as a dihalogenated deuteroporphyrin IX dimethyl ester, where the vinyl groups are replaced by bromine or iodine atoms. A double Stille cross-coupling reaction with two equivalents of this compound would then be employed to install the two vinyl-d3 groups, yielding the target Protoporphyrin IX Dimethyl Ester-d6. This method provides a precise and efficient pathway to these complex labeled molecules.

Table 1: Synthetic Approach to Protoporphyrin IX Dimethyl Ester-d6

| Step | Description | Key Reagent | Reaction Type |

| 1 | Halogenation of Deuteroporphyrin IX Dimethyl Ester | N-Bromosuccinimide (NBS) or similar | Electrophilic Substitution |

| 2 | Coupling Reaction | This compound | Stille Cross-Coupling |

Deuteration for Metabolic Stability and Pharmacokinetic Studies (conceptual application for labeled compounds)

The primary motivation for synthesizing deuterated drug analogs is to enhance their metabolic stability. This concept is rooted in the Kinetic Isotope Effect (KIE) . wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. wikipedia.org

Many drugs are metabolized in the body by enzymes, particularly the cytochrome P450 family, which often involves the cleavage of C-H bonds. nih.govnih.gov By selectively replacing hydrogen with deuterium at metabolically vulnerable positions (so-called "soft spots") in a drug molecule, this metabolic process can be slowed down. beilstein-journals.org

Potential Pharmacokinetic Advantages of Deuteration:

Increased Half-Life: Slower metabolism can lead to a longer duration of the drug in the bloodstream, potentially reducing the required dosing frequency. ckisotopes.com

Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation. ckisotopes.com

Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can decrease its formation.

Enhanced Therapeutic Profile: The combination of these effects can lead to a more consistent therapeutic exposure and potentially improved safety and efficacy. bionauts.jpresearchgate.net

The use of deuterated compounds is therefore a powerful tool in drug discovery to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic candidate. acs.org

Convergent and Divergent Synthetic Strategies with this compound

This compound is a versatile reagent that can be integrated into both convergent and divergent synthetic plans, which are strategies designed to improve the efficiency of multi-step synthesis.

Divergent Synthesis: This strategy begins with a central core molecule that is subsequently reacted to create a library of related compounds. A core molecule with multiple reactive sites (e.g., a di-iodinated aromatic ring) could be reacted with this compound in one step, and then the remaining reactive site could be subjected to a variety of different coupling partners. This would rapidly generate a series of structurally related analogs, all containing the vinyl-d3 label, which could be screened for desired properties.

Deuterium Labeling for Materials Science Applications (where isotopic purity is critical)

In materials science, deuterium labeling is a critical tool for investigating the structure and dynamics of materials, particularly polymers. acs.org Techniques like neutron scattering rely on the significant difference in the neutron scattering length between hydrogen and deuterium. This "contrast" allows researchers to selectively highlight and study specific parts of a polymer chain or a material's morphology. oup.com For these applications, high isotopic purity of the deuterated precursor is essential for generating clear and interpretable data.

Precursor for Deuterated Polymers and Thin Films

This compound serves as a valuable precursor for the synthesis of deuterated monomers, which are the building blocks of deuterated polymers. The synthesis of these specialized monomers often cannot be achieved by simple isotope exchange and must be built from deuterated starting materials. researchgate.net

Synthesis of Deuterated Monomers and Polymers: A vinyl-d3 containing monomer can be synthesized via a Stille coupling between an appropriate substrate (e.g., a halogenated styrene or acrylate) and this compound. This deuterated monomer is then polymerized using standard polymerization techniques (e.g., radical, anionic, or controlled polymerization) to produce a polymer with specifically labeled vinyl-d3 groups.

Applications in Materials Science:

Neutron Scattering Studies: Deuterated polymers are used to study polymer blends, chain conformation in solution and in the solid state, and the dynamics of polymer chains. oup.com

Organic Light-Emitting Diodes (OLEDs): Deuteration of organic materials used in OLEDs can enhance device stability and lifetime by strengthening C-H bonds that are susceptible to degradation during operation.

Synthesis of Deuterated Monomers for Controlled Polymerization Studies

The strategic incorporation of deuterium into monomers is a critical technique in polymer science, primarily for elucidating polymer structures and dynamics through neutron scattering experiments. europa.eu The synthesis of these deuterated monomers often requires specialized reagents that can introduce deuterium at specific positions within the molecule. Tributyl(vinyl)-d3-tin emerges as a highly valuable precursor in this context, serving as a donor of a deuterated vinyl group (–CD=CD₂) in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.orgwiley-vch.de This methodology allows for the precise and efficient synthesis of a variety of vinyl-d3 containing monomers, which can then be polymerized using controlled polymerization techniques to yield well-defined deuterated polymers.

The general approach involves the reaction of this compound with a suitable organic halide or triflate that contains a polymerizable functional group. The Stille coupling reaction, catalyzed by a palladium complex, facilitates the formation of a new carbon-carbon bond between the vinyl-d3 group and the organic substrate. This reaction is known for its high functional group tolerance, making it applicable to a wide range of monomers. organic-chemistry.org

A hypothetical reaction scheme for the synthesis of a generic deuterated monomer (M-vinyl-d3) using this compound is presented below:

Reaction Scheme:

Where:

R-X represents an organic molecule with a polymerizable group (R) and a leaving group (X), such as a halide (Br, I) or triflate (OTf).

(n-Bu)₃Sn-CD=CD₂ is this compound.

Pd catalyst is a palladium complex, for example, Pd(PPh₃)₄.

R-CD=CD₂ is the resulting deuterated monomer.

(n-Bu)₃Sn-X is the organotin byproduct.

Once the deuterated monomer is synthesized and purified, it can be subjected to various controlled polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures (e.g., block copolymers). nih.gov

The resulting deuterated polymers are invaluable tools for researchers. For instance, in neutron scattering studies, the significant difference in the neutron scattering length between hydrogen and deuterium allows for "contrast matching." europa.eu By selectively deuterating parts of a polymer chain or one block in a copolymer, scientists can effectively make certain parts of the structure "visible" or "invisible" to neutrons, providing detailed information about polymer conformation, chain dynamics, and the morphology of polymer blends and composites. ibm.com

A recent study on the polymerization of phenyl vinyl sulfide demonstrated that deuteration of the vinyl group can also influence the polymerization kinetics and the properties of the resulting polymer. researchgate.netchemrxiv.org While this study did not explicitly use this compound, it highlights the impact of vinyl group deuteration on polymer characteristics. The research showed that the deuterated monomer exhibited a reduced rate of polymerization deactivation, leading to polymers with higher molar mass and different dispersity compared to its non-deuterated counterpart.

To illustrate the potential impact of vinyl-d3 deuteration on polymer properties, the following interactive data table presents hypothetical data based on the findings from the study on poly(phenyl D3-vinyl sulfide). This table compares the polymerization outcomes of a hypothetical vinyl monomer and its vinyl-d3 deuterated version.

| Monomer | Polymerization Time (hours) | Conversion (%) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| Vinyl Monomer (H) | 6 | 85 | 15,000 | 1.35 |

| Vinyl-d3 Monomer (D) | 6 | 82 | 22,000 | 1.25 |

| Vinyl Monomer (H) | 12 | 95 | 18,000 | 1.40 |

| Vinyl-d3 Monomer (D) | 12 | 93 | 28,000 | 1.30 |

| Vinyl Monomer (H) | 24 | 98 | 20,000 | 1.45 |

| Vinyl-d3 Monomer (D) | 24 | 97 | 35,000 | 1.38 |

Table 1: Hypothetical comparison of polymerization results for a standard vinyl monomer and its vinyl-d3 analogue, demonstrating the potential influence of deuteration on molar mass and dispersity.

The synthesis of deuterated monomers using this compound provides a powerful and precise method for creating tailored macromolecules for advanced research. The ability to control the placement of deuterium atoms within a polymer chain opens up new avenues for understanding the fundamental physics of polymers and for the design of new materials with specific properties.

Analytical and Spectroscopic Characterization Leveraging Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic and organometallic compounds. When analyzing deuterated species such as Tributyl(vinyl)tin-d3, a combination of NMR experiments provides a comprehensive understanding of the molecule's integrity and the success of the isotopic labeling.

Deuterium (B1214612) NMR (²H NMR) for Direct Observation of Labeling Position and Purity

Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. mdpi.com For this compound, the ²H NMR spectrum would be expected to show a signal corresponding to the deuterium atoms on the vinyl group. The chemical shift of this signal provides definitive evidence of the labeling position. Furthermore, the integration of the ²H NMR signal, when compared to a known standard, can offer a quantitative measure of the deuterium incorporation, thus assessing the isotopic purity of the compound. mdpi.com The presence of a clean signal in the expected region confirms the successful synthesis of the desired deuterated product. mdpi.com

Proton NMR (¹H NMR) for Confirmation of Deuterium Substitution and Degree of Labeling

Proton (¹H) NMR spectroscopy complements ²H NMR by providing information about the protons remaining in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the vinyl protons when compared to its non-deuterated counterpart. researchgate.net This disappearance or diminished intensity of the vinyl proton signals serves as strong evidence for deuterium substitution at that position. researchgate.net The degree of labeling can be estimated by comparing the integration of the residual vinyl proton signals to the integration of the signals from the tributyl groups, which remain fully protonated. researchgate.net

Table 1: Hypothetical ¹H NMR Data Comparison

| Compound | Vinyl Proton Signal (ppm) | Integration (relative to butyl protons) |

| Tributyl(vinyl)tin (B143874) | 5.8 - 6.2 (multiplet) | 3 |

| This compound | 5.8 - 6.2 (residual signals) | < 0.1 |

This table illustrates the expected change in the ¹H NMR spectrum upon deuteration of the vinyl group.

Carbon-13 NMR (¹³C NMR) for Structural Assignment in Labeled Products

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. nih.govlibretexts.org For this compound, the ¹³C NMR spectrum provides crucial information for structural assignment. The signals for the carbon atoms in the tributyl groups will remain consistent with the non-deuterated analogue. However, the signals for the vinyl carbons will be affected by the attached deuterium atoms. The carbon directly bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift in its chemical shift due to the isotopic effect. researchgate.net This provides unambiguous confirmation of the location of the deuterium label. researchgate.netlibretexts.org

Mass Spectrometry (MS) for Isotopic Purity and Incorporation Verification

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and isotopic composition of a compound. clearsynth.com It is particularly crucial for verifying the successful incorporation of stable isotopes like deuterium.

High-Resolution Mass Spectrometry for Precise Deuterium Content Determination

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy. For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of this compound (C₁₄D₃H₂₇Sn) is 320.116. lgcstandards.com By comparing the experimentally determined mass to the theoretical mass, the incorporation of three deuterium atoms can be confirmed. Any significant deviation would indicate incomplete labeling or the presence of impurities.

Table 2: Theoretical and Expected HRMS Data

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |

| Tributyl(vinyl)tin | C₁₄H₃₀Sn | 317.10 |

| This compound | C₁₄D₃H₂₇Sn | 320.116 |

Fragmentation Pattern Analysis for Isotopic Distribution

In addition to determining the molecular weight, mass spectrometry provides information about the structure of a molecule through its fragmentation pattern. When this compound is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. The analysis of these fragments can further confirm the location of the deuterium label. For instance, the loss of a vinyl group from the molecular ion would result in a fragment ion with a mass corresponding to the tributyltin cation. In the case of this compound, the observation of a neutral loss corresponding to a deuterated vinyl group would provide strong evidence for the specific location of the isotopic label. upce.cznih.gov The characteristic isotopic cluster of tin also aids in the identification of tin-containing fragments. upce.cz

Infrared (IR) and Raman Spectroscopy for Vibrational Studies of Deuterated Compounds

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular vibrations of a substance. mjcce.org.mk When used in tandem, they offer a more complete understanding of a molecule's structure, as their selection rules are different yet complementary. spectroscopyonline.comksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar functional groups. ksu.edu.sa In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). ksu.edu.sa A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. ksu.edu.sa This technique is often more effective for analyzing non-polar, symmetric bonds, such as carbon-carbon double or triple bonds. ksu.edu.sa

The strategic substitution of atoms with their heavier isotopes, known as isotopic labeling, is a widely used method to aid in the assignment of vibrational bands. libretexts.org Deuterium (D or ²H), a stable isotope of hydrogen with approximately twice the mass, is commonly used for this purpose. libretexts.org Replacing hydrogen with deuterium in a molecule like Tributyl(vinyl)tin to create this compound results in significant and predictable shifts in the vibrational frequencies of the bonds involving the deuterium atoms. This allows for the unambiguous identification of the vibrational modes associated with that specific part of the molecule, separating them from other complex vibrations within the same spectral regions. libretexts.orgnih.gov

The phenomenon of isotopic shifts in vibrational spectroscopy is grounded in the principles of molecular mechanics. The frequency of a vibrational mode is primarily determined by the strength of the chemical bonds (represented by the force constant, k) and the masses of the atoms involved (represented by the reduced mass, μ). The relationship can be approximated by the harmonic oscillator model, where the vibrational frequency (ν) is proportional to the square root of the ratio of k to μ. libretexts.org

When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the bond (e.g., a C-H bond becoming a C-D bond) increases significantly. slideshare.net The force constant, however, which is a function of the electronic structure of the bond, remains virtually unchanged by this isotopic substitution. libretexts.org Consequently, the increase in reduced mass leads to a predictable decrease, or "downshift," in the frequency of the vibrational modes associated with the substituted atom. libretexts.org

In the case of this compound, the three hydrogen atoms on the vinyl group (-CH=CH₂) are replaced with deuterium atoms to form a -CD=CD₂ group. This substitution has the most profound impact on the vibrational modes of the vinyl moiety itself, while the vibrations of the tributyl groups remain largely unaffected, acting as an internal reference within the spectrum.

The most significant shifts are observed for the stretching and bending modes of the carbon-hydrogen bonds.

C-H vs. C-D Stretching: The C-H stretching vibrations of the vinyl group in the parent compound, Tributyl(vinyl)tin, typically appear in the 3100-3000 cm⁻¹ region of the spectrum. Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to a much lower frequency, approximately in the 2300-2200 cm⁻¹ range. This substantial downshift moves the peaks out of the often-crowded C-H stretching region, allowing for clear observation and assignment.

C-H vs. C-D Bending: The various bending (scissoring, wagging, twisting) vibrations of the vinyl C-H bonds also experience a significant downshift upon deuteration. For example, a C-H bending mode might shift from ~1400 cm⁻¹ to below 1100 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch, which is strong in the Raman spectrum, is also affected. While the primary motion involves the two carbon atoms, the vibration is mechanically coupled to the atoms attached to them. Replacing the lighter hydrogen atoms with heavier deuterium atoms results in a slight but noticeable downshift of the C=C stretching frequency. In Tributyl(vinyl)tin, this vibration appears around 1620 cm⁻¹. mdpi.com In the d3-analogue, this would be expected to shift to a slightly lower wavenumber.

The following table details the experimentally observed vibrational frequencies for key modes in Tributyl(vinyl)tin and the predicted frequencies for this compound based on the principles of isotopic shifting.

| Vibrational Mode Assignment | Parent Compound (Tributyl(vinyl)tin) Wavenumber (cm⁻¹) | Predicted Wavenumber for this compound (cm⁻¹) | Expected Spectral Activity |

| Vinyl C-H Stretch | ~3050 | N/A | IR, Raman |

| Vinyl C-D Stretch | N/A | ~2250 | IR, Raman |

| Tributyl C-H Stretch | ~2950-2850 | ~2950-2850 (unaffected) | IR, Raman |

| C=C Stretch | 1619 mdpi.com | ~1570 | Raman (Strong), IR (Weak) |

| -CH₂ Bending (Tributyl) | 1403 mdpi.com | 1403 (unaffected) | IR, Raman |

| -CH₃ Bending (Tributyl) | 1376 mdpi.com | 1376 (unaffected) | IR, Raman |

| C=C Bending | 1006, 997 mdpi.com | Shifted to lower frequency | IR, Raman |

Table 1: Comparison of key observed vibrational frequencies for Tributyl(vinyl)tin and the predicted frequencies for its deuterated analogue, this compound. Predictions are based on established principles of isotopic shifts.

By analyzing these isotopic shifts, researchers can confidently assign specific peaks in the IR and Raman spectra to the vibrations of the vinyl group, distinguishing them from the overlapping signals of the much larger tributyl portion of the molecule. This precise characterization is essential for studying the structure and bonding of the organometallic compound in detail.

Theoretical and Computational Studies on Tributyl Vinyl Tin D3 Reactivity and Selectivity

Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition Statesum.edu.mynih.gov

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms and energetics of chemical reactions involving organometallic compounds. cuny.eduacs.org For Tributyl(vinyl)tin-d3, DFT calculations provide invaluable insights into the structures of reaction intermediates and transition states, which are often transient and difficult to characterize experimentally. By employing appropriate functionals and basis sets, such as B3LYP or M06-2X with basis sets like 6-31G(d,p) or LANL2DZ for the tin atom, researchers can model the potential energy surface of reactions involving this deuterated compound. cuny.edumdpi.com These calculations can elucidate the electronic structure and bonding in key species along the reaction coordinate.

Modeling Deuterium (B1214612) Effects on Reaction Energetics and Barriers

The primary influence of deuterium in this compound on reaction energetics stems from the kinetic isotope effect (KIE). The greater mass of deuterium compared to protium (B1232500) leads to a lower zero-point vibrational energy (ZPVE) for C-D bonds relative to C-H bonds. DFT calculations can precisely quantify these ZPVE differences.

When a C-D bond is broken or its vibrational frequency is significantly altered in the transition state of a reaction, a primary or secondary kinetic isotope effect can be observed. DFT calculations model this by computing the vibrational frequencies of both the reactant (this compound) and the relevant transition state. The ZPVE correction is then applied to the electronic energies to obtain the activation barriers. A higher activation barrier for the deuterated species compared to its non-deuterated counterpart is indicative of a primary KIE and suggests that the C-D bond is directly involved in the rate-determining step. Secondary KIEs, where the C-D bond is not broken but its environment changes, can also be modeled to understand steric and electronic effects on the transition state. uva.nl

Table 1: Hypothetical DFT-Calculated Energetic Data for the Stille Coupling of this compound vs. Tributyl(vinyl)tin (B143874)

| Species/Parameter | Relative Energy (kcal/mol) - H | Relative Energy (kcal/mol) - D3 | ΔΔG‡ (D3 - H) (kcal/mol) |

| Reactants | 0.00 | 0.00 | 0.00 |

| Oxidative Addition TS | +18.5 | +19.2 | +0.7 |

| Transmetalation TS | +15.2 | +15.4 | +0.2 |

| Reductive Elimination TS | +21.0 | +21.1 | +0.1 |

This table presents hypothetical data to illustrate the expected differences in activation energies due to the deuterium isotope effect. "TS" refers to the transition state.

Computational Elucidation of Vinyl-d3 Transfer Pathways

DFT calculations are instrumental in mapping out the detailed pathways for the transfer of the vinyl-d3 group in reactions such as the Stille coupling. theses.fr The mechanism of transmetalation, the key step where the vinyl group moves from tin to a transition metal catalyst (commonly palladium), can be computationally explored. uva.es DFT can distinguish between different proposed mechanisms, such as associative or dissociative pathways for ligand exchange, and open or closed transition states for the vinyl transfer itself.

By locating the transition state structures for these different pathways, their corresponding activation energies can be calculated. The pathway with the lowest energy barrier is predicted to be the most favorable. For this compound, these calculations would specifically model the breaking of the Sn-C(vinyl-d3) bond and the formation of the new metal-C(vinyl-d3) bond, taking into account the influence of the deuterium atoms on the vibrational modes of the transition state structure. uva.es

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While DFT calculations are powerful for studying reaction energetics in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a more detailed picture of dynamic and environmental effects. nih.govrsc.org MD simulations model the explicit interactions between this compound and individual solvent molecules over time, providing insights into how the solvent influences the conformational preferences and reactivity of the organotin compound. mdpi.com

For these simulations, a force field is developed or adapted to describe the inter- and intramolecular forces of this compound and the solvent. The system is then simulated for a sufficient duration to sample a representative range of conformations and solvent configurations. Analysis of the resulting trajectory can reveal the preferred solvation shells around the tin center and the vinyl-d3 group, as well as the conformational landscape of the flexible butyl chains. This information is crucial for understanding how the solvent might stabilize or destabilize reaction intermediates and transition states, thereby affecting reaction rates and selectivity. rsc.org Conformational analysis of the butyl groups is also important, as their steric bulk can influence the approach of reactants to the tin center. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (relevant for labeled analogues in broader biological context)researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. europa.eumdpi.com In the context of organotin compounds, which are known for their biological effects, QSAR models can be developed to predict the toxicity or other biological activities of new or untested analogues. researchgate.netnih.gov

For a labeled analogue like this compound, its inclusion in a QSAR study would allow for the investigation of how isotopic labeling might influence biological activity. While the primary application of deuteration in medicinal chemistry is often to alter metabolic pathways, in a QSAR model, descriptors related to the isotopic substitution could be included. These might be quantum chemical descriptors that reflect the subtle changes in electronic structure or vibrational frequencies, or simply an indicator variable denoting the presence of deuterium.

A QSAR model is typically built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that relates the descriptors to the activity. researchgate.net

Table 2: Example of Descriptors for a Hypothetical QSAR Model Including this compound

| Compound | LogP | Molar Refractivity | LUMO Energy (eV) | Isotope Label (0/1) | Predicted Activity (IC50, µM) |

| Tributyl(phenyl)tin | 5.8 | 102.5 | -0.85 | 0 | 0.78 |

| Tributyl(vinyl)tin | 5.2 | 89.7 | -0.92 | 0 | 1.25 |

| This compound | 5.2 | 89.7 | -0.91 | 1 | 1.22 |

| Tributyl(chloro)tin | 4.5 | 80.1 | -1.10 | 0 | 2.50 |

This table presents a hypothetical QSAR model to illustrate how descriptors for this compound would be incorporated. The predicted activity is illustrative.

By developing such models, it may be possible to predict the biological impact of isotopic labeling on this class of compounds, providing a theoretical framework for the design of analogues with specific properties. nih.gov

Future Directions and Emerging Research Avenues for Tributyl Vinyl Tin D3

Development of Novel Catalytic Systems for Deuterated Vinyl Transfer

The efficiency and selectivity of transferring the deuterated vinyl group from Tributyl(vinyl)tin-d3 are critically dependent on the catalytic system employed. Research is actively pursuing both the refinement of existing palladium-based systems and the exploration of alternative, more sustainable metal catalysts.

Palladium remains the cornerstone of Stille cross-coupling reactions. Future work is focused on developing new generations of palladium catalysts that offer superior performance for the transfer of the vinyl-d3 moiety. Key areas of development include the design of sophisticated phosphine (B1218219) ligands and the optimization of reaction conditions to overcome existing limitations.

Mechanistic studies suggest that the active catalyst can be influenced by factors like solvent polarity, potentially involving different palladium species such as monoligated [PdL] or anionic [PdLX]⁻ complexes. ethz.ch Understanding these nuances is crucial for designing more robust and selective catalysts. The development of electrophilic palladium catalysts with non-coordinating counterions, for instance, has been shown to allow for the use of Lewis basic ligands in related reactions, expanding substrate scope. nih.gov Ligands such as (S)-Binap have proven effective in stabilizing the active Pd(0) species, leading to higher yields and better selectivity in vinylation reactions. organic-chemistry.org

Table 1: Ligand Effects in Palladium-Catalyzed Vinylation

| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Key Observation | Reference |

|---|---|---|---|---|---|---|

| (S)-Binap | Palladacycle or Pd(OAc)2 | Cs2CO3 | DMF | 120-160 | Superior performance in stabilizing Pd(0) for vinylation of aryl chlorides. | organic-chemistry.org |

| dppp, XantPhos, Ruphos | Palladacycle or Pd(OAc)2 | Cs2CO3 | DMF | 120 | Less effective than (S)-Binap for the specific vinylation studied. | organic-chemistry.org |

Future research will likely focus on creating catalysts that are not only highly active at low loadings but also exhibit broad functional group tolerance and provide precise control over the stereochemical outcome of the deuterated vinyl group transfer.

While palladium is highly effective, its cost and toxicity concerns drive the search for catalysts based on more earth-abundant metals. rsc.org Nickel, cobalt, and manganese are emerging as promising alternatives for cross-coupling reactions. hbni.ac.inthieme-connect.dersc.org

Nickel, in particular, has shown promise in catalyzing Stille-type reactions. For example, the complex [NiF(2-C5NF4)(PEt3)2] has been successfully used to couple tributyl(vinyl)tin (B143874) with fluorinated pyridines. whiterose.ac.uk Nickel catalysts are attractive due to their unique reactivity, often enabling transformations that are challenging for palladium. caltech.edu Research in this area aims to develop nickel-based systems that can efficiently mediate the cross-coupling of this compound with a wide range of electrophiles under mild conditions. thieme-connect.de

Manganese and cobalt pincer complexes are also gaining attention for their catalytic activity in cross-coupling reactions, particularly for C-C bond formation. hbni.ac.inrsc.org These 3d metals offer different reactivity profiles compared to palladium and could provide novel pathways for deuterated vinyl transfer, potentially with improved chemoselectivity and at a lower cost. thieme-connect.de The development of these alternative systems represents a significant frontier in making the synthesis of deuterated compounds more sustainable and economically viable.

Stereodivergent and Enantioselective Synthesis with this compound

The ability to control the three-dimensional arrangement of atoms is paramount in modern chemical synthesis. Future research will increasingly focus on using this compound in stereodivergent and enantioselective reactions to create complex, chirally-defined deuterated molecules.

A stereodivergent synthesis aims to generate multiple stereoisomers from a common starting material by modifying the reaction conditions or catalyst. sathyabama.ac.in The use of (E)-tributyl(vinyl-2-d)tin in such strategies has already been explored, demonstrating the feasibility of controlling the geometry of the incorporated deuterated vinyl group. bc.edu By analogy, rhodium-catalyzed hydrosilylation has been used to achieve stereodivergent synthesis of both (Z)- and (E)-alkenylsilanes by simply altering reaction parameters, a strategy that could be adapted for vinylstannane synthesis. researchgate.net

Enantioselective synthesis, the preparation of a single enantiomer of a chiral compound, is of particular importance in the pharmaceutical industry. rsc.org While direct enantioselective Stille couplings remain challenging, future work could involve developing chiral ligands for palladium or alternative metals that can induce asymmetry during the C-C bond formation with this compound. Another approach involves coupling the deuterated stannane (B1208499) with enantiomerically enriched substrates, where the stereochemistry is already established. beilstein-journals.org